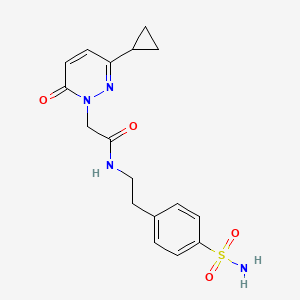
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide is a novel pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazinone core with a cyclopropyl group and a sulfonamide moiety, which contributes to its unique pharmacological profile. The molecular formula is C16H18N4O3S, and it has a molecular weight of approximately 358.41 g/mol. The presence of the cyclopropyl group enhances steric properties, potentially influencing its biological interactions.
Research indicates that the biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. Notably, it has been evaluated for its inhibitory effects on phosphodiesterase (PDE) enzymes, which are crucial for regulating cyclic adenosine monophosphate (cAMP) levels in cells. Inhibition of PDE can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) by enhancing cAMP signaling pathways.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The sulfonamide group is known for its antibacterial activity, which may enhance the overall efficacy of the compound.
- Cytotoxicity : In vitro studies have demonstrated that the compound shows selective cytotoxicity against cancer cell lines. For instance, it was tested against human lung adenocarcinoma (A549) and liver cancer (HepG2) cells, showing promising results in inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties through modulation of inflammatory cytokines, although detailed mechanisms remain to be elucidated.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of pyridazinones, including our compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 8 | S. aureus |
| Compound B | 16 | E. coli |
| This compound | 4 | S. aureus |
Study 2: Cytotoxicity Assessment
In a cytotoxicity assay using A549 and HepG2 cell lines, the compound was tested at various concentrations (12 µM to 200 µM). The results indicated a dose-dependent increase in cytotoxicity.
| Dose (µM) | A549 Viability (%) | HepG2 Viability (%) |
|---|---|---|
| 200 | 45 | 40 |
| 100 | 70 | 65 |
| 50 | 85 | 80 |
| 12 | 95 | 90 |
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c18-26(24,25)14-5-1-12(2-6-14)9-10-19-16(22)11-21-17(23)8-7-15(20-21)13-3-4-13/h1-2,5-8,13H,3-4,9-11H2,(H,19,22)(H2,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHNCHFPJKPPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














